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Compound of Interest

Compound Name: C24-Ceramide-d7

Cat. No.: B2829421 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Ceramides are central bioactive sphingolipids that function as critical signaling molecules in a

myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and

metabolic control.[1] The N-acyl chain length of ceramides, which can range from C14 to C30,

dictates their specific biological functions and metabolic fates. Very-long-chain (VLC)

ceramides, such as C24-ceramide, are highly abundant in certain tissues and have been

implicated in distinct cellular pathways compared to their long-chain counterparts.[2]

Dysregulation of ceramide metabolism is linked to numerous pathologies, including cancer,

insulin resistance, and neurodegenerative diseases, making this pathway a critical area of

study and a promising target for therapeutic intervention.

Metabolic flux analysis using stable isotope-labeled precursors is a powerful technique to

quantitatively track the movement of metabolites through a biochemical network. C24-
Ceramide-d7 is a deuterated analog of C24:0-ceramide, featuring a stable isotope label on its

sphingoid base. When introduced into cells or organisms, its metabolic transformation into

various downstream sphingolipids can be precisely traced and quantified by mass

spectrometry. This allows researchers to determine the rates (flux) of key enzymatic steps,

providing a dynamic view of ceramide metabolism that cannot be obtained from static

concentration measurements alone.
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These application notes provide a comprehensive guide to using C24-Ceramide-d7 for flux

analysis, including detailed experimental protocols, data presentation guidelines, and

visualizations of the relevant metabolic pathways and workflows.

Key Applications
Quantifying Ceramide Metabolism: Tracing the conversion of C24-Ceramide-d7 into its

primary downstream metabolites, such as C24-glucosylceramide-d7 and C24-

sphingomyelin-d7.

Assessing Ceramide Synthase (CerS) Activity: C24-ceramide is primarily synthesized by

Ceramide Synthase 2 (CerS2).[3][4] Flux analysis can provide insights into the activity of this

and other related enzymes in live cells.

Investigating the Salvage Pathway: Monitoring the breakdown of complex sphingolipids back

into ceramide.

Drug Discovery and Development: Evaluating the effect of novel therapeutic compounds on

the flux through specific branches of the ceramide metabolic network.

Disease Modeling: Comparing ceramide metabolic flux in healthy versus disease-state

models (e.g., cancer cell lines, models of insulin resistance) to identify metabolic

reprogramming.

Visualization of Ceramide Metabolism and
Experimental Workflow
C24-Ceramide Metabolic Pathway
The following diagram illustrates the central position of C24-Ceramide in sphingolipid

metabolism and its conversion to downstream products.
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Metabolic fate of exogenously supplied C24-Ceramide-d7.

Experimental Workflow for Flux Analysis
This diagram outlines the key steps in performing a metabolic flux experiment using C24-
Ceramide-d7.
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1. Cell Culture
Seed cells and grow to desired confluency.

2. Labeling (Pulse)
Incubate cells with C24-Ceramide-d7

complexed with BSA for various time points.

3. Cell Harvest & Quenching
Wash cells with ice-cold PBS and quench

metabolism (e.g., with cold methanol).

4. Lipid Extraction
Perform a biphasic extraction (e.g., Bligh-Dyer)

to isolate lipids.

5. Sample Preparation
Dry lipid extract and reconstitute in
appropriate solvent for LC-MS/MS.

6. LC-MS/MS Analysis
Separate and quantify C24-Ceramide-d7 and its

d-labeled downstream metabolites.

7. Data Analysis
Calculate metabolite concentrations and determine

the rate of incorporation (flux).

Click to download full resolution via product page

Workflow for C24-Ceramide-d7 metabolic flux analysis.

Experimental Protocols
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Protocol 1: Cell Culture and Labeling
This protocol is adapted for a standard adherent cell line (e.g., HEK293T, HeLa, A549) grown in

6-well plates.[2] Adjustments may be necessary based on the specific cell type.

Materials:

Cell line of interest

Complete culture medium (e.g., DMEM + 10% FCS)

C24-Ceramide-d7 (stored in chloroform:methanol at -20°C)

Defatted Bovine Serum Albumin (BSA)

Phosphate-Buffered Saline (PBS)

6-well tissue culture plates

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency

on the day of the experiment.

Preparation of Labeling Medium: a. In a sterile tube, evaporate the required amount of C24-
Ceramide-d7 stock solution under a stream of nitrogen gas. b. Resuspend the dried lipid in

a small volume of ethanol. c. Prepare a solution of defatted BSA in serum-free medium (e.g.,

DMEM). A common working concentration is 20 µM of C24-Ceramide-d7 complexed with 20

µM defatted BSA.[2] d. Slowly add the C24-Ceramide-d7/ethanol solution to the

BSA/medium solution while vortexing to facilitate complex formation. e. Dilute this complex

into complete culture medium to achieve the final desired labeling concentration (e.g., 5-20

µM).

Pulse Labeling: a. Aspirate the existing medium from the cultured cells. b. Add the prepared

labeling medium to each well. c. Incubate the cells for a series of time points (e.g., 0, 15 min,

30 min, 1h, 2h, 4h, 8h) to monitor the flux over time.
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Cell Harvest: a. At each time point, aspirate the labeling medium. b. Immediately wash the

cells twice with ice-cold PBS to stop the labeling process. c. Add 1 mL of ice-cold 80%

methanol to each well to quench metabolism and detach the cells. d. Scrape the cells and

transfer the cell suspension to a microcentrifuge tube. e. Proceed immediately to lipid

extraction.

Protocol 2: Lipid Extraction (Bligh-Dyer Method)
This protocol is a standard method for extracting total lipids from cellular samples.[5][6]

Materials:

Chloroform

Methanol

Deionized water

Internal standards (optional, for absolute quantification of endogenous lipids)

Procedure:

Homogenization: To the 1 mL of 80% methanol cell suspension from Protocol 1, add

appropriate internal standards if required. Sonicate the samples briefly (e.g., 3 cycles of 10

seconds on/off) on ice to ensure complete cell lysis.

Phase Generation: a. To the 1 mL sample, add 1.25 mL of chloroform. Vortex thoroughly. b.

Add 0.25 mL of deionized water to induce phase separation. The final ratio of

chloroform:methanol:water should be approximately 1:1:0.9. c. Vortex vigorously for 1 minute

and then centrifuge at 2,000 x g for 10 minutes at 4°C.

Lipid Collection: a. After centrifugation, three layers will be visible: an upper aqueous layer, a

protein disk at the interface, and a lower organic layer containing the lipids. b. Carefully

collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the

protein interface. Transfer to a new glass tube.

Drying and Reconstitution: a. Dry the collected organic phase under a stream of nitrogen gas

or using a vacuum concentrator. b. Reconstitute the dried lipid film in a known volume (e.g.,
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100-200 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.

[7]

Protocol 3: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of C24-ceramide and its metabolites.

Optimization will be required for specific instrumentation.[6][7][8]

Instrumentation:

HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

(e.g., QTRAP, Orbitrap).

C18 or C8 reverse-phase column.

LC Parameters (Example):[7]

Column: C6-phenyl column (e.g., 2 x 50 mm, 5 µm)

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in isopropanol

Flow Rate: 0.6 mL/min

Column Temperature: 50°C

Gradient:

0-0.5 min: 65% B

0.5-2.0 min: 65% to 90% B

2.0-2.1 min: 90% to 100% B

2.1-3.0 min: Hold at 100% B

3.0-3.1 min: 100% to 65% B
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3.1-5.0 min: Re-equilibrate at 65% B

MS/MS Parameters (Example in Positive Ion Mode):

Ionization Source: Electrospray Ionization (ESI), positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The precursor ion for d-labeled sphingolipids will be the [M+H]+ adduct.

The product ion is typically m/z 264 (for sphingosine backbone) or 271 (for d7-sphingosine

backbone).

C24:0-Ceramide-d7: Precursor m/z 657.7 → Product m/z 271.3

C24:0-GlcCer-d7: Precursor m/z 819.8 → Product m/z 271.3

C24:0-SM-d7: Precursor m/z 820.8 → Product m/z 184.1 (phosphocholine headgroup)

(Note: Exact m/z values should be confirmed based on the specific deuteration pattern of

the standard used.)

Data Presentation and Analysis
Quantitative data should be presented clearly to facilitate interpretation and comparison. The

primary output of a flux experiment is the rate of appearance of the label in downstream

metabolites over time.

Turnover of C24-Ceramide-d7
The following table summarizes example data from a pulse-chase experiment tracking the

turnover of deuterated very-long-chain ceramides in HEK293T cells.[2] In such an experiment,

cells are first "pulsed" with the labeled lipid, then "chased" with unlabeled medium, and the

disappearance of the labeled species is monitored.
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Labeled Species
Percentage Remaining
(24h Chase)

Calculated Half-Life
(hours)

C16:0-Ceramide-d9 ~50% > 24 h

C18:0-Ceramide-d9 ~50% > 24 h

C24:0-Ceramide-d4 < 20% 4.4 ± 1.6

C24:1-Ceramide-d7 < 20% 4.5 ± 0.8

Data adapted from S. S. P. V. et al., J. Lipid Res. (2018).[2]

This data clearly demonstrates that very-long-chain ceramides like C24:0 turn over significantly

faster than long-chain ceramides, likely due to more rapid conversion into sphingomyelin and

hexosylceramides.[2]

Calculating Metabolic Flux
Quantification: Using the LC-MS/MS data, create a calibration curve with known

concentrations of C24-Ceramide-d7 and its d7-metabolite standards to determine the

absolute amount (e.g., pmol) of each analyte at every time point.

Normalization: Normalize the amount of each metabolite to the total protein content or total

phosphate content of the lipid extract for each sample to account for variations in cell

number.

Flux Calculation: Plot the normalized amount of the downstream metabolite (e.g., pmol C24-

GlcCer-d7 / mg protein) against time. The initial, linear portion of this curve represents the

rate of synthesis. The slope of this line is the metabolic flux, expressed as pmol/mg/hour.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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